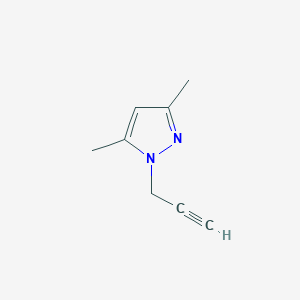

3,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole

Description

3,5-Dimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole is a pyrazole derivative featuring methyl groups at positions 3 and 5 and a propargyl (prop-2-yn-1-yl) substituent at the 1-position.

Properties

IUPAC Name |

3,5-dimethyl-1-prop-2-ynylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-4-5-10-8(3)6-7(2)9-10/h1,6H,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGBTEWONLZEOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC#C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 3,5-dimethylpyrazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Reactivity and Transformations

3,5-Dimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole exhibits a range of chemical transformations due to its functional groups:

-

Alkyne Coupling Reactions : The alkyne moiety can participate in coupling reactions such as Sonogashira coupling, leading to more complex structures. This property is particularly useful in synthesizing polymers or other materials with specific electronic properties.

-

Nucleophilic Substitution : The pyrazole ring can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents at different positions on the ring. This versatility is essential for developing compounds with tailored biological activities .

Biological Activity and Pharmacological Potential

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activity of this compound is still under investigation but shows promise due to its structural features .

Yield and Characterization Data

| Compound Name | Yield (%) | Characterization Techniques |

|---|---|---|

| 4-Aryl derivatives of 3,5-dimethylpyrazole | 81–93 | NMR, IR Spectroscopy |

| Pyrazoline intermediates | 66–88 | NMR, Mass Spectrometry |

| Oxime derivatives | Varies | NMR (400 MHz), IR |

Scientific Research Applications

Scientific Research Applications

Pyrazole derivatives, including 3,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole, are considered pharmacologically important scaffolds with diverse biological activities .

Pharmaceutical Industry

- Due to its biological activities, this compound may find use in the pharmaceutical industry.

- Pyrazole derivatives show potential as antitumor agents .

- 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives have demonstrated activity against liver and lung carcinoma cell lines, with one compound showing potent IC50 values of 5.35 and 8.74 against liver (HepG2) and lung (A549) carcinoma cell lines, respectively .

- Other pyrazole derivatives have exhibited anticancer activity, showing inhibitory effects on various cancer cell lines.

Chemistry

- 1-(4-Methoxy-2-methylphenyl)-3,5-dimethyl-1H-pyrazole is used as a building block in synthesizing complex molecules, including pharmaceuticals and agrochemicals.

- These compounds can undergo oxidation, reduction, and substitution reactions, yielding various pyrazole derivatives.

Biology

- 1-(4-Methoxy-2-methylphenyl)-3,5-dimethyl-1H-pyrazole is studied for potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

- The mechanism of action may involve interaction with molecular targets and pathways, such as binding to enzymes or receptors to modulate their activity.

Synthesis of new compounds

- 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives have been designed and synthesized to investigate their cytotoxic effects .

Data Table: Anticancer Activity of Pyrazole Derivatives

| Cancer Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Lung Cancer | A549 | 49.85 | |

| Breast Cancer | MDA-MB-231 | Not reported | |

| Liver Cancer | HepG2 | Not reported | |

| Colorectal Cancer | HCT116 | Not reported |

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s propargyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Substituent Effects on Molecular Conformation

- 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole : Single-crystal X-ray analysis reveals a dihedral angle of 31.38° between the pyrazole and nitrophenyl rings, with the nitro group nearly coplanar with the aromatic ring (O–N–C–C torsion angle: -6.5°). Intermolecular π-π interactions (3.865 Å) stabilize the crystal packing .

Electronic Properties

Transition-Metal-Catalyzed Alkylation

- Ru-Catalyzed C–H Activation : 3,5-Dimethyl-1-phenylpyrazole undergoes regioselective meta-alkylation with neopentyl bromide (32% yield) or 2-bromopentane (50% yield) under ruthenium catalysis .

- Pd-Catalyzed Functionalization : Palladium-mediated C–H bond activation enables synthesis of biphenyl-substituted derivatives (e.g., 3,5-dimethyl-1-(4′-methylbiphenyl-2-yl)-1H-pyrazole) .

Boronic Ester Derivatives

Hydrogenation and Functionalization

Click Chemistry and Coordination

Biological Activity

3,5-Dimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound this compound features a pyrazole ring with methyl and propargyl substitutions. Its molecular formula is , and it has a molecular weight of approximately 150.18 g/mol. The presence of the propargyl group enhances its reactivity, making it a versatile scaffold for further chemical modifications.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Similar compounds have been shown to engage in:

- Hydrogen bonding : Facilitating interactions with enzymes and receptors.

- Dipole-dipole interactions : Enhancing binding affinity to target proteins.

- π-stacking interactions : Contributing to the stabilization of ligand-target complexes.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit promising anticancer properties. These compounds may inhibit serine/threonine kinases involved in cancer cell signaling pathways. A study reported that certain pyrazole derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting the potential of this compound as an anticancer agent .

Antimicrobial Properties

The antimicrobial activity of this compound has been explored in several studies. Compounds with similar structures have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. For instance, derivatives have shown minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against resistant strains of Staphylococcus aureus and E. coli .

Antioxidant Activity

The antioxidant potential of pyrazole derivatives is another area of interest. A recent study highlighted that certain synthesized pyrazole compounds exhibited strong DPPH scavenging activity, with IC50 values indicating effective radical scavenging capabilities. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is beneficial.

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 3,5-Dimethylpyrazole | Simple pyrazole structure | Anticancer activity | |

| 4-Aminoantipyrine | Contains an amino group | Analgesic and anti-inflammatory effects | |

| 1-Methyl-3-(prop-2-enyl)-pyrazole | Alkene group present | Antimicrobial properties |

This table illustrates how the unique combination of functional groups in this compound enhances its biological activity compared to simpler pyrazole derivatives.

Case Studies and Research Findings

Several case studies have documented the biological activities of this compound:

- Anticancer Studies : In vitro evaluations demonstrated that pyrazole derivatives inhibited cancer cell proliferation significantly, with some derivatives showing IC50 values below 10 µM against various cancer lines .

- Antimicrobial Evaluations : A series of experiments revealed that certain derivatives exhibited potent antimicrobial effects against clinical isolates, outperforming standard antibiotics .

- Antioxidant Assessments : The DPPH assay results indicated that some synthesized pyrazoles had IC50 values ranging from 4.67 to 20.56 µg/mL, showcasing their potential as antioxidants .

Q & A

Q. What are the key considerations for optimizing the synthesis of 3,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole?

Synthesis optimization requires precise control of reaction parameters such as temperature (60–80°C for cyclization steps), solvent polarity (e.g., ethanol or DMF for solubility), and stoichiometry of reactants (e.g., propargyl bromide for alkylation). Multi-step protocols often involve pyrazole ring formation via hydrazine hydrate condensation followed by propargyl group introduction. Purity is enhanced via recrystallization from ethanol-DMF mixtures (1:1) .

Q. How can NMR spectroscopy be employed to confirm the structure of this compound?

Use -NMR to identify protons on the pyrazole ring (δ 6.0–7.0 ppm for aromatic protons) and propargyl group (δ 2.5–3.0 ppm for terminal alkyne protons). -NMR distinguishes methyl groups (δ 10–15 ppm) and sp-hybridized carbons (δ 70–85 ppm). Coupling constants in 2D NMR (e.g., HSQC) resolve overlapping signals, particularly in crowded regions like the pyrazole C3/C5 positions .

Q. What functionalization strategies are viable for modifying the propargyl group?

The propargyl group enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or Sonogashira coupling to introduce aryl/heteroaryl moieties. Reaction conditions (e.g., Pd(PPh) catalyst, THF solvent) must avoid side reactions with the pyrazole nitrogen. Boronate ester derivatives (e.g., via Suzuki-Miyaura coupling) are synthesized using pinacolborane under inert atmospheres .

Q. What are the common impurities encountered during synthesis, and how are they characterized?

Byproducts include unreacted starting materials (e.g., 3,5-dimethylpyrazole) or over-alkylated derivatives. LC-MS or GC-MS identifies impurities, while column chromatography (silica gel, hexane/ethyl acetate gradient) isolates them. Purity ≥95% is achievable via iterative recrystallization .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

Accelerated stability studies involve storing the compound in buffered solutions (pH 1–13) at 40–60°C for 1–4 weeks. Degradation products are monitored via HPLC, focusing on hydrolysis of the propargyl group or pyrazole ring oxidation. Thermal stability is evaluated using TGA-DSC (decomposition onset ~200°C) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry?

Single-crystal X-ray diffraction (e.g., using SHELXL for refinement) determines bond lengths, angles, and torsion angles. For example, the propargyl group’s sp-hybridized carbons exhibit bond lengths of ~1.20 Å (C≡C). Mercury software visualizes intermolecular interactions (e.g., C–H⋯π contacts) to explain packing motifs .

Q. What experimental and computational methods address contradictions in spectroscopic vs. crystallographic data?

Discrepancies between NMR (solution state) and XRD (solid state) data arise from conformational flexibility. Hybrid approaches include:

Q. How is the compound’s reactivity with biomacromolecules (e.g., enzymes) evaluated?

Molecular docking (AutoDock Vina) predicts binding modes to targets like cyclooxygenase-2. In vitro assays (e.g., fluorescence quenching) quantify interactions with serum albumin. Kinetic studies measure inhibition constants () using Lineweaver-Burk plots, with IC values compared to known pyrazole-based inhibitors .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives?

Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Co-salen complexes) induce stereochemistry at the propargyl carbon. Chiral HPLC (Chiralpak IA column) separates enantiomers, while circular dichroism (CD) confirms absolute configuration .

Q. How do solvent effects influence the compound’s electronic properties and reactivity?

Solvatochromic shifts in UV-Vis spectra (e.g., λ changes in polar vs. nonpolar solvents) correlate with solvent polarity (). Computational solvation models (COSMO-RS) predict solvation free energies, guiding solvent selection for reactions requiring charge-separated transition states (e.g., SN2 alkylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.